molecular formula C6H7BClF2NO2 B566728 5-Amino-2,4-difluorophenylboronic acid, HCl CAS No. 1218790-76-1

5-Amino-2,4-difluorophenylboronic acid, HCl

Cat. No.: B566728
CAS No.: 1218790-76-1
M. Wt: 209.384
InChI Key: HAKZXGNYHOUDRS-UHFFFAOYSA-N
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Description

5-Amino-2,4-difluorophenylboronic acid, HCl is a boronic acid derivative with the molecular formula C6H7BClF2NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,4-difluorophenylboronic acid, HCl typically involves the reaction of 5-amino-2,4-difluorophenylboronic acid with hydrochloric acid. The process may include steps such as halogenation, amination, and boronation under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using automated systems to maintain precision and consistency. The use of advanced purification techniques ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,4-difluorophenylboronic acid, HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic acid derivatives, amines, and substituted aromatic compounds .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2,4-difluorophenylboronic acid, HCl is unique due to its specific substitution pattern, which imparts distinct reactivity and stability in various chemical reactions. Its ability to participate in Suzuki–Miyaura coupling reactions with high efficiency makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(5-amino-2,4-difluorophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO2.ClH/c8-4-2-5(9)6(10)1-3(4)7(11)12;/h1-2,11-12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKZXGNYHOUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681744
Record name (5-Amino-2,4-difluorophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681744
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Molecular Weight

209.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-76-1
Record name Boronic acid, B-(5-amino-2,4-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Amino-2,4-difluorophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,4-difluorophenylboronic acid hydrochloride
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